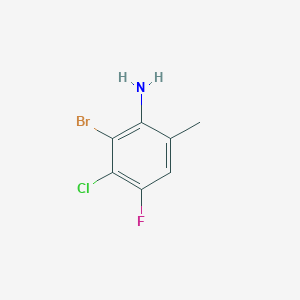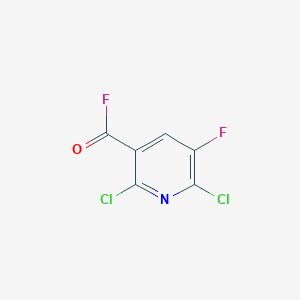
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline (BCFMA) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of aniline, an organic compound that is widely used in the production of dyes, drugs, and other chemicals. BCFMA is a versatile compound that has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been studied for its potential applications in scientific research. It has been used to study the structure and reactivity of aromatic compounds, as well as for the synthesis of new compounds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been used in the synthesis of other organic compounds, such as anilines, amines, and alcohols.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline is not fully understood. However, some studies suggest that it is involved in the formation of covalent bonds between molecules. This is due to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of covalent bonds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been shown to react with other molecules to form new compounds, such as anilines, amines, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline are not well understood. However, some studies suggest that it may have an effect on the metabolism of certain compounds, such as anilines, amines, and alcohols. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline may have an effect on the structure and reactivity of certain molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions are relatively mild. Additionally, the reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography. However, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline also has some limitations. For example, it is a hazardous compound, and it can cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
For 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline research include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the synthesis of new compounds. Finally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the development of new drugs and other therapeutic agents.
Métodos De Síntesis
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromo-3-chloro-4-fluoro-6-methyl-benzyl bromide with aniline. The reaction takes place in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography.
Propiedades
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c1-3-2-4(10)6(9)5(8)7(3)11/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRALUDVGRNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)


